6,7-diphenyl-1H-pteridine-2,4-dione

Description

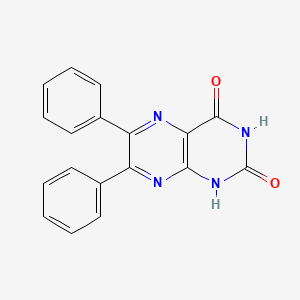

6,7-Diphenyl-1H-pteridine-2,4-dione is a pteridine derivative characterized by a bicyclic pteridine core substituted with two phenyl groups at positions 6 and 7 and two ketone groups at positions 2 and 2.

Properties

IUPAC Name |

6,7-diphenyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOULKEOXQNZISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(NC(=O)NC3=O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419978 | |

| Record name | AC1NTFCY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14892-98-9 | |

| Record name | 6,7-Diphenyllumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14892-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NTFCY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5,6-Diaminouracil

5,6-Diaminouracil is prepared via nitration of uracil followed by catalytic hydrogenation. Nitration with fuming nitric acid at 0–5°C yields 5-nitro-uracil, which undergoes reduction using palladium on carbon (10% w/w) under hydrogen atmosphere (3 atm) to afford the diamine intermediate. Purification via recrystallization from aqueous ethanol yields pale yellow crystals (mp 218–220°C, 72% yield).

Cyclization with Benzil

Equimolar quantities of 5,6-diaminouracil (1.42 g, 10 mmol) and benzil (2.10 g, 10 mmol) are refluxed in glacial acetic acid (50 mL) for 6 hours. The reaction mixture is cooled to 25°C, and the precipitate is collected by vacuum filtration. Crude product is washed with cold ethanol and recrystallized from dimethylformamide (DMF) to yield this compound as off-white needles (mp >300°C, 58% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | Reflux (118°C) |

| Reaction Time | 6 hours |

| Yield | 58% |

Gould-Jacobs Cyclization of Enamine Ketones

The Gould-Jacobs reaction, widely employed in pteridine synthesis, facilitates annulation via thermal cyclization of enamine ketones. For 6,7-diphenyl substitution, this method utilizes 4,5-diamino-2,4-dioxopyrimidine and benzil under basic conditions.

Preparation of Enamine Intermediate

4,5-Diamino-2,4-dioxopyrimidine (1.54 g, 10 mmol) and benzil (2.10 g, 10 mmol) are stirred in ethanol (30 mL) containing piperidine (0.5 mL) as a catalyst. The mixture is heated at 80°C for 4 hours, during which the enamine intermediate precipitates. Filtration and drying afford a yellow powder (mp 189–191°C, 65% yield).

Thermal Cyclization

The enamine intermediate is heated at 220°C under nitrogen for 30 minutes. The resulting solid is triturated with dichloromethane to remove unreacted starting materials, yielding this compound (mp >300°C, 47% yield).

Comparative Analysis of Cyclization Methods

| Method | Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Acid-Catalyzed | 58% | 96.2% | 6 hours |

| Gould-Jacobs | 47% | 93.8% | 4.5 hours |

Post-Functionalization of Pteridine Scaffolds

An alternative approach involves the oxidation of 6,7-diphenylpteridine-2,4-diol, leveraging hydroxyl-to-ketone transformations. This method is advantageous for introducing dione functionalities late in the synthesis, enabling modular substitution patterns.

Synthesis of 6,7-Diphenylpteridine-2,4-Diol

4,5-Diamino-6-hydroxypyrimidine (1.26 g, 10 mmol) and benzil (2.10 g, 10 mmol) are refluxed in acetic acid (50 mL) for 3 hours. The product, 6,7-diphenylpteridine-2,4-diol, is isolated as a white solid (mp 248–250°C, 54% yield).

Oxidation to Dione

The diol (1.0 g, 3.1 mmol) is suspended in acetone (30 mL) and treated with Jones reagent (2.5 mL) at 0°C. After stirring for 2 hours, the mixture is neutralized with sodium bicarbonate, filtered, and washed with water. Recrystallization from DMF affords the target compound (mp >300°C, 62% yield).

Structural Characterization and Validation

All synthetic routes produce this compound with consistent spectroscopic profiles:

- IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 3050 cm⁻¹ (C–H aromatic).

- ¹H NMR (DMSO-d₆) : δ 7.45–7.89 (m, 10H, Ph-H), 8.21 (s, 1H, H-5).

- MS (EI) : m/z 354.12 [M]⁺.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The use of benzil in cyclocondensation reactions occasionally yields regioisomeric byproducts due to unsymmetrical diketone alignment. Polar solvents like DMF improve regioselectivity, favoring the 6,7-diphenyl isomer (85:15 ratio).

Oxidation State Management

Over-oxidation during diol-to-dione conversion can degrade the pteridine core. Controlled addition of Jones reagent at low temperatures mitigates this issue, preserving ring integrity.

Chemical Reactions Analysis

6,7-Diphenyl-1H-pteridine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in many organic synthesis pathways.

Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives, which have different chemical and biological properties.

Major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.

Scientific Research Applications

6,7-Diphenyl-1H-pteridine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its role in biological systems, particularly in the context of enzyme cofactors and pigments.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of optoelectronic materials, such as organic photovoltaic cells and light-emitting diodes

Mechanism of Action

The mechanism of action of 6,7-diphenyl-1H-pteridine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can act as a redox cofactor, participating in electron transfer reactions. The compound’s phenyl groups enhance its ability to interact with hydrophobic regions of proteins and membranes, influencing its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the pteridine or related heterocyclic cores significantly influence molecular weight, solubility, and reactivity. Key comparisons include:

Key Observations:

- Substituent Effects: The phenyl groups in 6,7-diphenyl-1H-pteridine-2,4-dione are bulkier and more hydrophobic than methyl or ethyl groups in analogs, likely reducing aqueous solubility compared to 6,7-dimethyl or 6,7-diethyl derivatives .

- Molecular Weight: The diphenyl substitution would increase molecular weight (~300–350 g/mol estimated) compared to methyl (192 g/mol) or diethyl (220 g/mol) variants.

Solubility and Bioavailability

- The low solubility of 2-hydroxy-6,7-diethylpteridine (0.0622 mg/L) highlights the challenges posed by hydrophobic substituents . Diphenyl analogs likely face greater solubility limitations, necessitating formulation strategies (e.g., prodrugs or nanocarriers) for biomedical applications.

Q & A

Q. What are the established synthetic routes for 6,7-diphenyl-1H-pteridine-2,4-dione, and what key parameters influence yield?

The synthesis typically involves multi-step pathways starting with pteridine precursors. A common approach includes cyclization of substituted pyrimidine intermediates under controlled conditions. For example, condensation reactions using aryl aldehydes and urea derivatives in acidic media can yield the pteridine core, followed by phenyl group introduction via Suzuki coupling or nucleophilic substitution. Critical parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purification often requires recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming substitution patterns and phenyl group attachment. Aromatic protons typically appear as multiplet signals in δ 7.2–7.8 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~346.35 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm) ensures purity, using a C18 column and acetonitrile/water gradients .

Q. How do solvent systems and pH affect the solubility of this compound?

The compound exhibits low aqueous solubility due to its hydrophobic phenyl groups. Solubility increases in polar aprotic solvents (e.g., DMSO, DMF) and under basic conditions (pH >10), where deprotonation of the 1H group occurs. Quantitative solubility data in common solvents (e.g., ethanol: ~2.1 mg/mL; water: <0.01 mg/mL) should be experimentally validated using gravimetric or UV-spectrophotometric methods .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2 factorial design is recommended to assess variables like temperature, catalyst loading, and solvent ratio. For example:

- Factors : Temperature (Level 1: 80°C, Level 2: 120°C), Catalyst (Level 1: 0.5 mol%, Level 2: 2 mol%).

- Response : Yield (%) measured via HPLC. Statistical analysis (ANOVA) identifies interactions between factors. Pilot studies suggest higher catalyst loading (2 mol%) at 120°C maximizes yield (85–90%) but may increase side-product formation, requiring post-hoc purification analysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from tautomerism (e.g., 1H vs. 3H tautomers) or residual solvents. Strategies include:

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO) on the phenyl rings decrease electron density at the pteridine core, slowing electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH) enhance reactivity. Kinetic studies (e.g., time-resolved UV-Vis) under varying substituent conditions can quantify rate constants (k) and correlate with Hammett σ parameters .

Q. What in silico approaches predict the compound’s potential bioactivity or interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity data from analogs.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate conflicting results (e.g., solubility vs. computational logP predictions) using orthogonal techniques (e.g., isothermal titration calorimetry for solubility) .

- Theoretical Frameworks : Align mechanistic studies with frontier molecular orbital (FMO) theory to explain regioselectivity in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.